molecular formula C16H16N4O2S B2370384 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide CAS No. 2034580-95-3

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide

Cat. No.: B2370384
CAS No.: 2034580-95-3
M. Wt: 328.39
InChI Key: BWFOGIKHQHQQHB-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide is a synthetic organic compound that features a thiophene ring, a cyclohexyl group, and a pyrazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the pyrazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced via a cycloaddition reaction or through the use of cyclohexyl halides.

    Thiophene ring formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

    Coupling reactions: The final compound is formed by coupling the pyrazine, cyclohexyl, and thiophene intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group in the pyrazine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized thiophene derivatives, reduced pyrazine derivatives, and substituted thiophene compounds.

Scientific Research Applications

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide
  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide

Uniqueness

The uniqueness of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c17-9-14-16(19-7-6-18-14)22-13-3-1-12(2-4-13)20-15(21)11-5-8-23-10-11/h5-8,10,12-13H,1-4H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFOGIKHQHQQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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